Increased Conformational Flexibility vs. N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide
The target compound exhibits a six-unit increase in rotatable bond count relative to the structurally simplified analog N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide, which lacks the 2-oxo-ethyl-amino linker. This combinatorial chemistry design choice impacts the ligand's conformational entropy and its ability to adapt to different protein binding sites, potentially resulting in distinct selectivity profiles by accessing binding pockets unreachable by more constrained analogs [1]. Scientific selection between these two building blocks must consider this physical difference, which computational predictions indicate alters the compound's low-energy conformer distribution.
| Evidence Dimension | Rotatable Bond Count (Molecular Flexibility) |
|---|---|
| Target Compound Data | 6 rotatable bonds |
| Comparator Or Baseline | N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide (PubChem CID 312524): 4 rotatable bonds |
| Quantified Difference | +2 rotatable bonds (50% increase) |
| Conditions | Computed by Cactvs 3.4.8.24 as reported in PubChem (2026 release) |
Why This Matters
Rotatable bond count is a critical determinant of a molecule's conformational entropy, oral bioavailability potential (Veber's rule), and its ability to achieve a bioactive conformation, directly influencing hit identification and lead optimization strategies.
- [1] PubChem Compound Data for CID 18567896 and CID 312524. National Center for Biotechnology Information (2026). View Source
